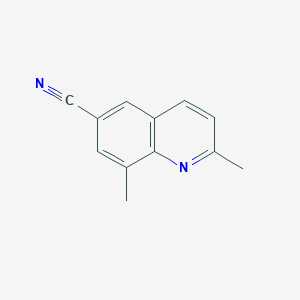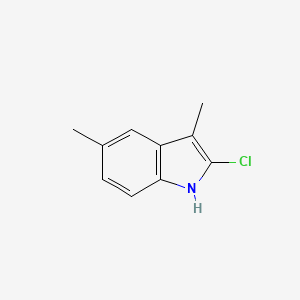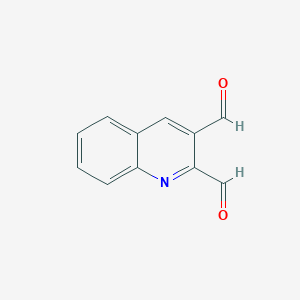
2,8-Dimethylquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethylquinoline-6-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2,8-Dimethylchinolin-6-carbonitril erfolgt typischerweise durch Kondensation von Anilinen und Alkenylethern unter Verwendung von sichtbarem Licht-Photoredox-Katalyse. Diese Methode ermöglicht die Bildung substituierter Chinoline unter milden Bedingungen mit guten Ausbeuten . Ein anderer Ansatz beinhaltet die Verwendung von nanostrukturierten Titandioxid-Photokatalysatoren unter lösungsmittelfreien Bedingungen und Mikrowellenbestrahlung .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Chinolin-Derivate verwenden oft klassische Transformationen wie die Skraup-Reaktion, die Doebner-Von-Miller-Reaktion, die Friedländer-Reaktion und die Conrad-Limpach-Reaktion . Diese Methoden können für die großtechnische Synthese angepasst werden, um die Verfügbarkeit der Verbindung für verschiedene Anwendungen zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2,8-Dimethylchinolin-6-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten in den Chinolinring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung werden verwendet.
Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter sauren oder basischen Bedingungen eingesetzt.
Wichtigste gebildete Produkte:
Oxidation: Chinolin-N-Oxide.
Reduktion: Aminochinoline.
Substitution: Halogenierte, nitrierte oder sulfonierte Chinoline.
Wissenschaftliche Forschungsanwendungen
2,8-Dimethylchinolin-6-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Chinolin-Derivate verwendet.
Biologie: Auf seine potenziellen antimikrobiellen und antitumorigenen Eigenschaften untersucht.
Medizin: Als Kandidat für die Medikamentenentwicklung aufgrund seiner bioaktiven Eigenschaften untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2,8-Dimethylchinolin-6-carbonitril beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Beispielsweise kann es auf mikrobielle Enzyme wirken, ihre Stoffwechselwege stören und antimikrobielle Aktivität zeigen .
Ähnliche Verbindungen:
2,6-Dimethylchinolin: Ein anderes Chinolin-Derivat mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Aktivitäten.
2,6-Dichlorchinolin-3-carbonitril: Ein halogeniertes Chinolin-Derivat mit unterschiedlichen chemischen Eigenschaften.
Eindeutigkeit: 2,8-Dimethylchinolin-6-carbonitril ist aufgrund seines spezifischen Substitutionsschemas am Chinolinring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 2,8-Dimethylquinoline-6-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act on microbial enzymes, disrupting their metabolic pathways and exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylquinoline: Another quinoline derivative with similar structural features but different biological activities.
2,6-Dichloroquinoline-3-carbonitrile: A halogenated quinoline derivative with distinct chemical properties.
Uniqueness: 2,8-Dimethylquinoline-6-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H10N2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2,8-dimethylquinoline-6-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-8-5-10(7-13)6-11-4-3-9(2)14-12(8)11/h3-6H,1-2H3 |
InChI-Schlüssel |
LAZSSLFFIORUKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)

![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)




![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)




